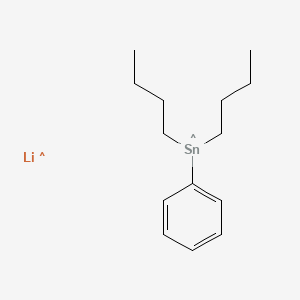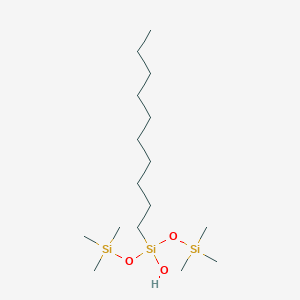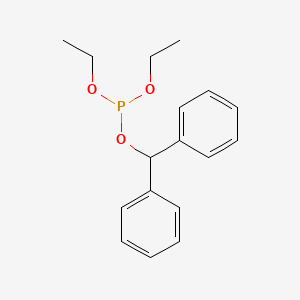
Diphenylmethyl diethyl phosphite
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Diphenylmethyl diethyl phosphite is an organophosphorus compound with the molecular formula C₁₇H₂₁O₃P. This compound is known for its unique chemical properties and its applications in various fields such as chemistry, biology, and industry. It is a colorless liquid that is often used as a reagent in organic synthesis.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
Diphenylmethyl diethyl phosphite can be synthesized through several methods. One common method involves the reaction of diphenylmethyl chloride with diethyl phosphite in the presence of a base. The reaction typically proceeds as follows:
[ \text{C}{13}\text{H}{11}\text{Cl} + \text{(C}_2\text{H}5\text{O})2\text{P(O)H} \rightarrow \text{C}{17}\text{H}{21}\text{O}_3\text{P} + \text{HCl} ]
This reaction is usually carried out under anhydrous conditions to prevent hydrolysis of the phosphite ester.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale reactions using similar synthetic routes. The reaction conditions are optimized to ensure high yield and purity of the product. Industrial production may also involve the use of catalysts to enhance the reaction rate and efficiency.
Análisis De Reacciones Químicas
Types of Reactions
Diphenylmethyl diethyl phosphite undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form phosphonate derivatives.
Reduction: Reduction reactions can convert the phosphite ester to phosphine derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, where the ethoxy groups are replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and molecular oxygen.
Reduction: Reducing agents such as lithium aluminum hydride can be used.
Substitution: Nucleophiles such as amines and alcohols are commonly used in substitution reactions.
Major Products Formed
Oxidation: Phosphonate derivatives.
Reduction: Phosphine derivatives.
Substitution: Various substituted phosphite esters.
Aplicaciones Científicas De Investigación
Diphenylmethyl diethyl phosphite has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in the synthesis of various organophosphorus compounds.
Biology: The compound is used in the study of enzyme mechanisms and as a probe for biological systems.
Industry: The compound is used in the production of flame retardants, plasticizers, and other industrial chemicals.
Mecanismo De Acción
The mechanism of action of diphenylmethyl diethyl phosphite involves its ability to act as a nucleophile or electrophile in various chemical reactions. The compound can form stable complexes with metal ions, which can then participate in catalytic processes. The molecular targets and pathways involved depend on the specific reaction and application.
Comparación Con Compuestos Similares
Similar Compounds
Diethyl phosphite: A simpler phosphite ester with similar reactivity.
Diphenylmethyl phosphine: A related compound with a phosphine group instead of a phosphite ester.
Triphenyl phosphite: Another organophosphorus compound with three phenyl groups attached to the phosphorus atom.
Uniqueness
Diphenylmethyl diethyl phosphite is unique due to its specific combination of phenyl and ethoxy groups, which confer distinct chemical properties and reactivity. This makes it particularly useful in certain synthetic applications where other phosphite esters may not be as effective.
Propiedades
Número CAS |
167859-42-9 |
|---|---|
Fórmula molecular |
C17H21O3P |
Peso molecular |
304.32 g/mol |
Nombre IUPAC |
benzhydryl diethyl phosphite |
InChI |
InChI=1S/C17H21O3P/c1-3-18-21(19-4-2)20-17(15-11-7-5-8-12-15)16-13-9-6-10-14-16/h5-14,17H,3-4H2,1-2H3 |
Clave InChI |
GSCNKQVSHHMEND-UHFFFAOYSA-N |
SMILES canónico |
CCOP(OCC)OC(C1=CC=CC=C1)C2=CC=CC=C2 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


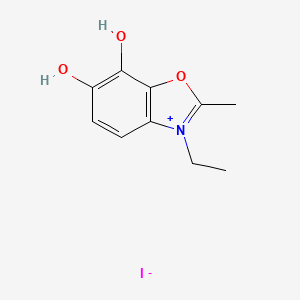
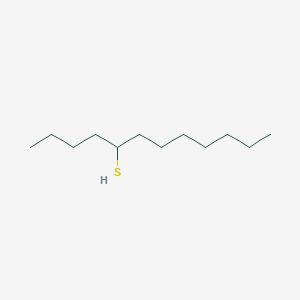
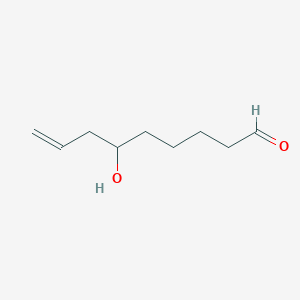
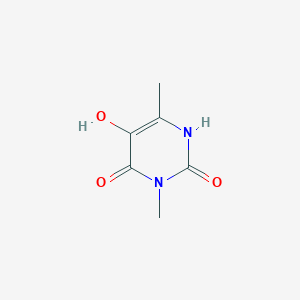
![Ethyl 4-[(E)-{4-[(10-hydroxydecyl)oxy]phenyl}diazenyl]benzoate](/img/structure/B14268781.png)
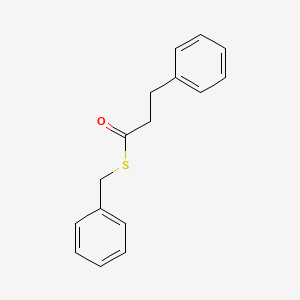
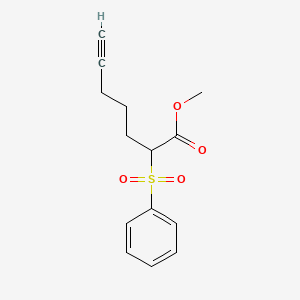
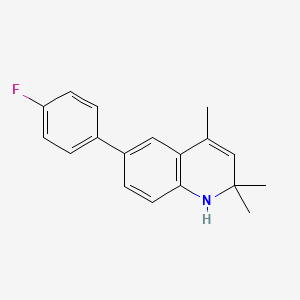

![1-[3-Chloro-1-(4-fluorophenoxy)propyl]-4-fluorobenzene](/img/structure/B14268825.png)
![1,3-Difluoro-5-[4-(4-pentylphenyl)phenyl]benzene](/img/structure/B14268827.png)
![Methyl [2-(2-acetylbenzoyl)phenyl]acetate](/img/structure/B14268835.png)
